molecular formula C14H23N3O B1390698 4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine CAS No. 761440-92-0

4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine

Cat. No. B1390698
M. Wt: 249.35 g/mol
InChI Key: IYFHZZYIEKQGQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, a related compound, “4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester”, has the molecular formula C19H31BN2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, a related compound, “4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester”, is a white to tan solid with a melting point of 136°C to 142°C .

Scientific Research Applications

Dopaminergic Ligand Synthesis

Research into dopaminergic ligands has led to the synthesis of compounds like 4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine. These compounds have been evaluated for their affinity toward dopamine D2 receptors. An example includes the study of substituted 1‐(2‐Methoxyphenyl)‐4‐(1‐phenethylpiperidin‐4‐yl)piperazines and 1‐(2‐Methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines, where their docking analysis and molecular dynamic simulation were conducted to establish their mode of interaction with D2DAR (Penjišević et al., 2016)(Penjišević et al., 2016).

Serotonergic System Modulation

Compounds similar to 4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine have been studied for their role in modulating the serotonergic system. For instance, various arylpiperazine derivatives, known for their mixed serotonergic and dopaminergic activity, have been synthesized and evaluated for their in vitro activity on serotonin 5-HT1A and 5-HT2 receptors (Perrone et al., 1994)(Perrone et al., 1994).

Antidepressant and Anxiolytic Effects

Some phenylpiperazine derivatives exhibit antidepressant and anxiolytic-like effects. A study on two such derivatives (HBK-14 and HBK-15) found that they possess high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, as well as full 5-HT1A and 5-HT7 receptor antagonism, demonstrating potent antidepressant-like activity (Pytka et al., 2015)(Pytka et al., 2015).

Catalytic Synthesis for Antimicrobial Agents

Piperazine-based compounds have been synthesized for potential use as antimicrobial agents. For instance, a class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been prepared, demonstrating promising antimicrobial properties against bacteria and fungi (Patel & Park, 2015)(Patel & Park, 2015).

Pharmacological Profiling

Pharmacological profiling of derivatives of 4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine has been conducted to explore their receptor affinities and potential therapeutic applications. For example, the pharmacological profile of YM348, a 5-HT2C receptor agonist, was studied, demonstrating its potential for inducing penile erections and hypolocomotion in animal models (Kimura et al., 2004)(Kimura et al., 2004).

properties

IUPAC Name

2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11(2)16-6-8-17(9-7-16)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFHZZYIEKQGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201040
Record name 2-Methoxy-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine

CAS RN

761440-92-0
Record name 2-Methoxy-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761440-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a pressure vessel was placed a solution of 1-(1-methylethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine (4.0 g, 14.3 mmol) in EtOH (100 mL). The solution was purged with N2 for 15 min before the addition of 10% Pd/carbon (0.5 g). The reaction was stirred at rt for 5 h under 60 psi H2. After releasing H2 pressure, filtration removed the solid resin, and the filtrate was concentrated and purified with silica gel chromatography to furnish the title compound of step B (3.6 g, 99% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.09 (d, J=6.6 Hz, 6H), 2.66-2.75 (m, 5H), 3.05-3.10 (m, 4H), 3.47 (s, 3H), 3.83 (s, 2H), 6.42 (dd, J=8.2, 2.4 Hz, 1H), 6.52 (d, J=2.2 Hz, 1H), 6.64 (d, J=8.4 Hz, 1H).
Name
1-(1-methylethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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